

# Comparative study of the corrosion inhibition efficiency of thiadiazole derivatives

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## Compound of Interest

Compound Name: *5-methyl-1,3,4-thiadiazole-2-thiol*

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## Comparative Efficacy of Thiadiazole Derivatives in Corrosion Inhibition

Thiadiazole derivatives have emerged as a highly effective class of organic corrosion inhibitors, primarily due to the presence of nitrogen and sulfur heteroatoms and the aromaticity of the thiadiazole ring. These structural features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. The inhibition mechanism involves the interaction of lone pair electrons of nitrogen and sulfur atoms, as well as  $\pi$ -electrons of the aromatic ring, with the vacant d-orbitals of metal atoms. This leads to the formation of a stable, coordinated layer that blocks active corrosion sites.[\[1\]](#)[\[2\]](#)

The effectiveness of these derivatives is significantly influenced by their molecular structure, including the nature and position of substituent groups.[\[3\]](#) This guide provides a comparative analysis of the inhibition efficiency of various thiadiazole derivatives based on published experimental data.

## Data Presentation: Comparative Inhibition Efficiency

The following table summarizes the corrosion inhibition performance of several thiadiazole derivatives under different experimental conditions. The data highlights how changes in molecular structure and the corrosive environment affect the inhibition efficiency (IE).

Inhibitor Name/Code	Metal	Corrosive Medium	Concentration	Inhibition Efficiency (%)	Reference
A9CNPTDA ((E)-N- (anthracen-9- ylmethylen)- 5-(4- nitrophenyl)-1 ,3,4- thiadiazol-2- amine)	Carbon Steel	1 M HCl	1 mM	98.04%	
ANNPTDA (N- (anthracen- 9(10H)- ylidene)-5-(4- nitrophenyl)-1 ,3,4- thiadiazol-2- amine)	Carbon Steel	1 M HCl	1 mM	95.32%	
a1 (2-amino- 5-(4- bromobenzyl) -1,3,4- thiadiazole)	Mild Steel	0.5 M H <sub>2</sub> SO <sub>4</sub>	5 mM	97.1%	[3]
a2 (2-amino- 5-(3- nitrophenyl)-1 ,3,4- thiadiazole)	Mild Steel	0.5 M H <sub>2</sub> SO <sub>4</sub>	5 mM	< 97.1% (Lower than a1)	[3]
Inhibitor 2 (Schiff base derivative)	Mild Steel	1 M HCl	500 mg/L	93%	[4]

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Inhibitor 1					
(2,5-diamino-1,3,4-thiadiazole)	Mild Steel	1 M HCl	500 mg/L	90%	[4]
Inhibitor 3					
(Schiff base derivative)	Mild Steel	1 M HCl	500 mg/L	86%	[4]

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**Analysis of Comparative Data:** The data clearly indicates that thiadiazole derivatives can achieve very high inhibition efficiencies, often exceeding 90%.[\[1\]](#) The performance is closely linked to molecular complexity and the presence of specific functional groups. For instance, the A9CNPTDA molecule, with its larger conjugated system involving an anthracene group, shows a higher efficiency than the related ANNPTDA. Similarly, the bromobenzyl-substituted derivative (a1) outperforms the nitrophenyl-substituted one (a2), suggesting that the electronic properties of the substituents play a crucial role in the adsorption process and protective film formation.[\[3\]](#)

## Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized electrochemical and gravimetric techniques. Below are detailed methodologies for the key experiments cited in the literature.

### Weight Loss (Gravimetric) Method

This method provides a direct measurement of the average corrosion rate over a period of time.[\[5\]](#)[\[6\]](#)

#### a. Specimen Preparation:

- Metal coupons of known dimensions (e.g., 2 cm x 1 cm x 0.05 cm) are mechanically polished using a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.  
[\[4\]](#)
- The polished coupons are then degreased by washing with a suitable solvent like acetone, rinsed with distilled water, and dried thoroughly.[\[7\]](#)

- The initial weight of each coupon is accurately measured and recorded using an analytical balance.[8]

b. Experimental Procedure:

- The prepared coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the thiadiazole inhibitor.[7]
- The immersion is carried out for a fixed duration (e.g., 6, 12, or 24 hours) at a constant temperature.[8]
- After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a specific solution (like Clarke's solution).[5]
- The cleaned coupons are then washed, dried, and re-weighed.

c. Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the formula:  $IE\% = [(W_0 - W_1) / W_0] \times 100$  Where:

- $W_0$  is the weight loss of the metal in the uninhibited (blank) solution.
- $W_1$  is the weight loss of the metal in the solution containing the inhibitor.[4]

## Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).[9][10]

a. Electrochemical Cell Setup:

- A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[10][11]
- The working electrode is prepared similarly to the weight loss specimens.
- The cell is filled with the corrosive medium, with and without the inhibitor.

**b. Measurement Procedure:**

- The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).[11]
- A potentiostat is used to scan the potential from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate (e.g., 0.6 V/h).[9]
- The resulting current is measured, and a polarization curve (log I vs. E) is plotted.

**c. Data Analysis:**

- The corrosion current density ( $i_{corr}$ ) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential ( $E_{corr}$ ).
- The IE% is calculated as:  $IE\% = [(i_{corr}(blank) - i_{corr}(inh)) / i_{corr}(blank)] \times 100$  Where:
  - $i_{corr}(blank)$  is the corrosion current density without the inhibitor.
  - $i_{corr}(inh)$  is the corrosion current density with the inhibitor.[12]

## Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[13][14]

**a. Experimental Setup:** The three-electrode cell setup is the same as that used for PDP measurements.**b. Measurement Procedure:**

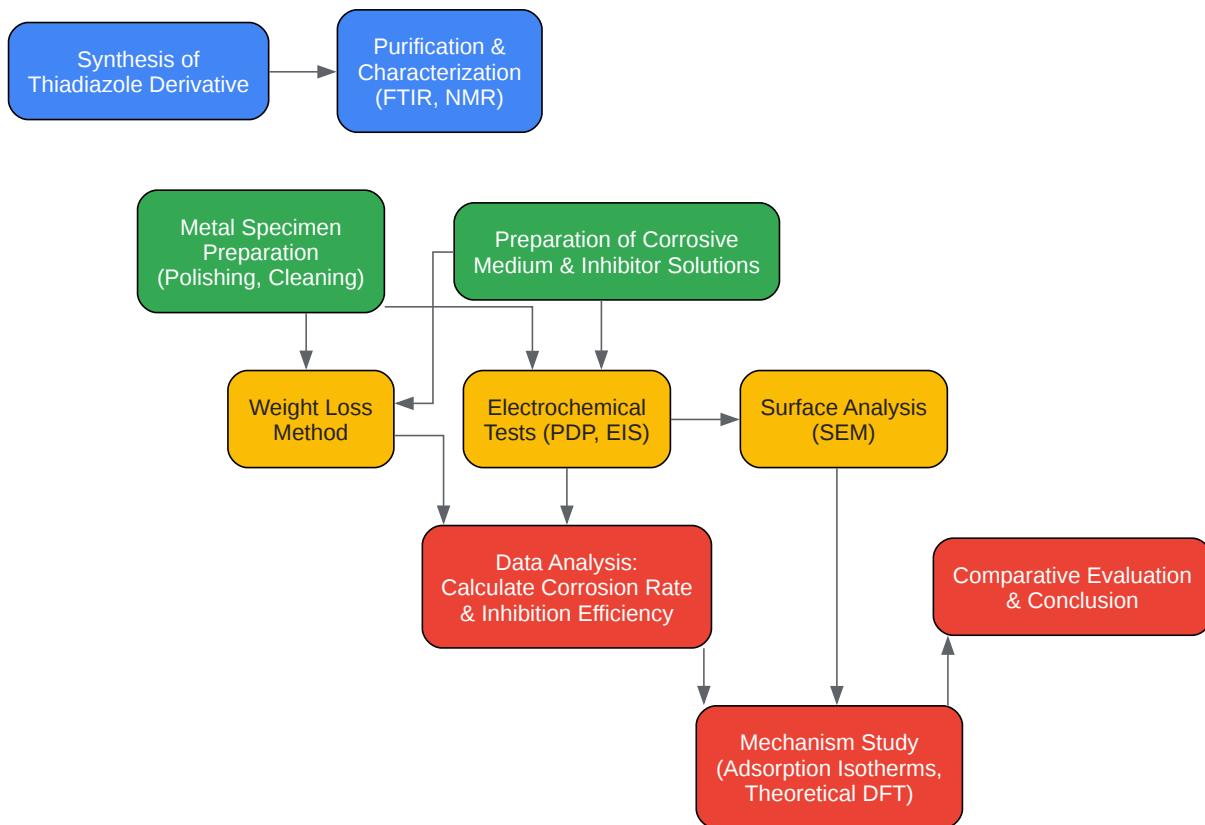
- After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[15]
- The impedance response of the system is measured at each frequency.
- The data is typically presented as Nyquist and Bode plots.

**c. Data Analysis:**

- The impedance spectra are analyzed by fitting them to an appropriate equivalent electrical circuit model.[16] A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
- The Rct value is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion inhibition.
- The IE% is calculated from the Rct values:  $IE\% = [(Rct(inh) - Rct(blank)) / Rct(inh)] \times 100$   
Where:
  - Rct(inh) is the charge transfer resistance with the inhibitor.
  - Rct(blank) is the charge transfer resistance without the inhibitor.[8]

## Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of a novel thiadiazole derivative as a corrosion inhibitor.

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Caption: Workflow for evaluating thiadiazole derivatives as corrosion inhibitors.

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